molecular formula C13H18N2O2 B1488974 (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone CAS No. 2098123-41-0

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Cat. No.: B1488974
CAS No.: 2098123-41-0
M. Wt: 234.29 g/mol
InChI Key: XHHCQOVDXXJOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone: is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone typically involves the reaction of 3-aminopyrrolidine with 4-methoxy-3-methylbenzaldehyde under specific conditions. The reaction can be facilitated by using reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate can be used.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone: has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone: can be compared with other similar compounds, such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (4-methoxy-3-methylphenyl)(piperidin-1-yl)methanone This compound .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-methoxy-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-7-10(3-4-12(9)17-2)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCQOVDXXJOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 3
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(4-methoxy-3-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.